molecular formula C17H12N2O3S2 B3835327 (5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3835327
M. Wt: 356.4 g/mol
InChI Key: XQAUZFHHMQOBRX-GDNBJRDFSA-N
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Description

(5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with a nitrobenzylidene and methylphenyl substituent, contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with 3-nitrobenzaldehyde in the presence of a thiazolidinone precursor. Common reagents used in this synthesis include:

    Thiazolidinone precursor: 2-thioxo-1,3-thiazolidin-4-one

    Catalysts: Acidic or basic catalysts to facilitate the condensation reaction

    Solvents: Organic solvents such as ethanol or methanol

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. This may include:

    Temperature control: Maintaining optimal temperatures for the condensation reaction

    Purification techniques: Using crystallization, distillation, or chromatography to purify the final product

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone

    Reduction: Reduction of the nitro group to an amine

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst

    Substitution reagents: Halogens, alkylating agents

Major Products

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Amines

    Substitution products: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions

    Material science:

Biology

    Antimicrobial: Exhibits activity against various bacterial and fungal strains

    Anti-inflammatory: Potential use in treating inflammatory conditions

Medicine

    Anticancer: Investigated for its cytotoxic effects on cancer cells

    Drug development: Potential lead compound for new drug discovery

Industry

    Agriculture: Potential use as a pesticide or herbicide

    Pharmaceuticals: Used in the synthesis of other pharmacologically active compounds

Mechanism of Action

The mechanism of action of (5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves interactions with various molecular targets and pathways. These may include:

    Enzyme inhibition: Inhibiting key enzymes involved in microbial or cancer cell metabolism

    Receptor binding: Binding to specific receptors to modulate biological responses

    Pathway modulation: Affecting signaling pathways involved in inflammation or cell proliferation

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-chlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-methoxyphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

  • Substituent effects : The presence of a methyl group on the phenyl ring and a nitro group on the benzylidene moiety may enhance specific biological activities compared to similar compounds.
  • Pharmacological profile : Unique combination of substituents may result in distinct pharmacological properties, making it a valuable compound for further research.

This article provides a general overview based on typical information about similar compounds. For precise details, consulting specific scientific literature or databases is recommended.

Properties

IUPAC Name

(5Z)-3-(4-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c1-11-5-7-13(8-6-11)18-16(20)15(24-17(18)23)10-12-3-2-4-14(9-12)19(21)22/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAUZFHHMQOBRX-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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